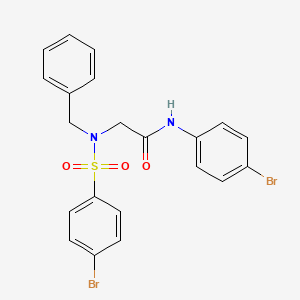![molecular formula C21H21ClN2O3 B11632471 Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11632471.png)
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic compound with a complex structure. It belongs to the quinoline class of organic molecules. Quinolines are heterocyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound combines the quinoline core with an ethyl ester group and a substituted aniline moiety.
Métodos De Preparación
a. Synthetic Routes: The synthesis of Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate involves several steps
-
Quinoline Synthesis: : Start by synthesizing the quinoline ring. Various methods exist, including the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with glycerol and sulfuric acid or acetic acid, respectively.
-
Substitution at the 4-Position: : Introduce the 4-chloro-2-methylphenyl group at the 4-position of the quinoline ring. This can be achieved through electrophilic aromatic substitution using chlorination reagents.
-
Ethoxylation: : this compound contains an ethoxy group. Ethoxylation can be performed using ethyl bromide or ethyl iodide in the presence of a base.
b. Industrial Production: The industrial-scale production of this compound likely involves optimized synthetic routes, purification, and isolation. specific details may be proprietary.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The quinoline ring can undergo oxidation reactions, leading to various functional groups.
Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.
Substitution: The chloro-substituted phenyl group is susceptible to nucleophilic substitution reactions.
NBS (N-bromosuccinimide): Used for bromination reactions.
Hydrogenation Catalysts: For reduction reactions.
Strong Bases: Required for ethoxylation.
Major Products: The major product is Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate itself.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: It may exhibit pharmacological properties due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Industry: It could serve as a precursor for other quinoline-based compounds.
Mecanismo De Acción
The exact mechanism remains speculative, but potential targets include:
Enzymes: It might inhibit or modulate specific enzymes.
Cell Signaling Pathways: Interference with cellular signaling cascades.
Comparación Con Compuestos Similares
While Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, similar compounds include:
Fenvalerate: A pyrethroid insecticide with a quinoline core.
Tolfenamic Acid: Another quinoline derivative used in medicine and research.
Propiedades
Fórmula molecular |
C21H21ClN2O3 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
ethyl 4-(4-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-15-7-9-19-16(11-15)20(17(12-23-19)21(25)27-5-2)24-18-8-6-14(22)10-13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24) |
Clave InChI |
SCAWKDPEMWKMCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Ethylsulfanyl)-3-(3-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11632392.png)
![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)
![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11632412.png)

![methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B11632415.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11632416.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632427.png)
![N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B11632432.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632440.png)
![N-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11632469.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632478.png)
![4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11632479.png)
![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11632487.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
